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For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern
Chemistry

4-Acetyl-3-fluorophenylboronic acid, with the CAS number 481725-35-3, is a synthetically
valuable organoboron compound.[1][2] Its structure, featuring a phenyl ring substituted with a
boronic acid group, a fluorine atom, and an acetyl group, makes it a highly versatile reagent in
organic synthesis. The presence of the electron-withdrawing acetyl and fluoro groups
influences the electronic properties of the boronic acid, impacting its reactivity and making it a
sought-after building block in the development of novel pharmaceuticals and advanced
materials.[3] Boronic acids, in general, are recognized for their stability, low toxicity, and broad
utility in a range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling
reaction.[3][4] The strategic incorporation of fluorine into drug candidates can enhance
metabolic stability, binding affinity, and bioavailability, making fluorinated building blocks like
this one particularly relevant to medicinal chemistry.[5][6]

Physicochemical and Safety Profile

A comprehensive understanding of the physical, chemical, and safety properties of a reagent is
paramount for its effective and safe use in a laboratory setting.
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Table 1: Physicochemical Properties of 4-Acetyl-3-
fluorophenylboronic Acid

Property Value Source(s)
CAS Number 481725-35-3 [1]
Molecular Formula CsHsBFOs3 [1]
Molecular Weight 181.96 g/mol [2]
Appearance White to light yellow solid [7]

Boiling Point 354.471 °C at 760 mmHg

Purity Typically >98%

N Store at 4°C under a nitrogen
Storage Conditions
atmosphere

Safety and Handling

4-Acetyl-3-fluorophenylboronic acid is classified as harmful and an irritant. Appropriate
personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should
be worn at all times when handling this compound. Work should be conducted in a well-
ventilated fume hood.

Hazard Statements:

e H315: Causes skin irritation.

e H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

Precautionary Statements:

e P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.
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Synthesis of 4-Acetyl-3-fluorophenylboronic Acid:
An Adapted Protocol

While a specific, peer-reviewed synthesis for 4-acetyl-3-fluorophenylboronic acid is not
readily available in the searched literature, a reliable synthetic route can be adapted from the
established preparation of structurally similar compounds, such as 4-amino-3-
fluorophenylboronic acid.[5][6] The following protocol is a representative, multi-step synthesis
starting from a commercially available halogenated precursor.

Experimental Workflow: Synthesis of 4-Acetyl-3-
fluorophenylboronic Acid
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Step 1: Ketal Protection

1-(4-bromo-2-fluorophenyl)ethanone

:

React with ethylene glycol and triethyl orthoformate

'

2-(4-bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane

Step 2: Lithium-Halogen Exchange & Borylation

Treat with n-BuLi at -78°C

'

Quench with triisopropyl borate

:

Boronic ester intermediate

Step 3: (—$rdrolysis

Acidic workup (e.g., ag. HCI)

:

4-Acetyl-3-fluorophenylboronic acid

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-Acetyl-3-fluorophenylboronic acid.
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Detailed Protocol (Adapted from Analogous Syntheses)

[9]

Protection of the Acetyl Group: To a solution of 1-(4-bromo-2-fluorophenyl)ethanone in
toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid. Heat the
mixture to reflux with a Dean-Stark apparatus to remove water. After completion of the
reaction (monitored by TLC or GC-MS), cool the mixture, wash with saturated aqueous
sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure to yield the ketal-protected intermediate, 2-(4-bromo-2-fluorophenyl)-2-
methyl-1,3-dioxolane.

Lithium-Halogen Exchange and Borylation: Dissolve the protected starting material in
anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add
n-butyllithium (n-BuLi) dropwise and stir the mixture for 1 hour at -78 °C. In a separate flask,
cool a solution of triisopropyl borate in anhydrous THF to -78 °C. Transfer the aryllithium
solution to the triisopropyl borate solution via cannula. Allow the reaction to slowly warm to
room temperature and stir overnight.

Hydrolysis and Isolation: Cool the reaction mixture to O °C and quench with aqueous HCI.
Stir vigorously for several hours until the deprotection and hydrolysis are complete. Extract
the product with an organic solvent such as ethyl acetate. Wash the combined organic layers
with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The
crude product can be purified by recrystallization or column chromatography to afford 4-
acetyl-3-fluorophenylboronic acid.

Spectroscopic Characterization

While specific, experimentally obtained NMR spectra for 4-acetyl-3-fluorophenylboronic acid

were not found in the searched literature, the expected chemical shifts can be predicted based

on the analysis of similar structures.[7][8][9] For definitive identification, researchers should

acquire and interpret their own analytical data.

Table 2: Predicted Spectroscopic Data
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Nucleus

Predicted Chemical Shift
(6) and Multiplicity

Rationale

1H NMR

Aromatic protons: ~7.5-8.2
ppm (multiplets); Acetyl
protons: ~2.6 ppm (singlet);
Boronic acid protons: broad

singlet, variable

The aromatic region will show
complex splitting patterns due
to tH-H and *H-1°F coupling.
The acetyl methyl group will be
a singlet. The acidic B(OH)2
protons are often broad and
may exchange with residual

water.

13C NMR

Carbonyl carbon: >190 ppm;
Aromatic carbons: ~115-165
ppm (with C-F coupling); Acetyl
methyl carbon: ~25-30 ppm

The carbonyl carbon will be
significantly downfield.
Aromatic carbons will show
characteristic shifts and

coupling constants with the

attached fluorine atom.

The chemical shift will be

] ] influenced by the electronic
A single resonance in the )
19F NMR ] ] ) environment created by the
typical aryl-fluoride region. ) )
acetyl and boronic acid

groups.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The primary utility of 4-acetyl-3-fluorophenylboronic acid lies in its application as a coupling
partner in palladium-catalyzed Suzuki-Miyaura reactions.[4] This reaction is a powerful method
for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4]

The Catalytic Cycle of the Suzuki-Miyaura Reaction
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Pd(0O)L_n Reductive

Elimination

RL-Pd(Il)-X(L)_n
(Oxidative Addition)

RL-Pd(Il)-R3(L)_n
(Transmetalation)

Reactants [RZB(OH)3]-

4-Acetyl-3-fluorophenylboronic acid (R2B(OH)z)
Base (e.g., K2COs)

Aryl Halide (R*-X)

Click to download full resolution via product page

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of 4-acetyl-3-
fluorophenylboronic acid with an aryl bromide, adapted from procedures for similar reactions.
[10][11][12][13]

e Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 equiv), 4-acetyl-3-
fluorophenylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPhs)4, 2-5 mol%),
and a base (e.g., K2COs or Cs2COs3, 2-3 equiv).

e Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and
water or dioxane and water. Degas the mixture by bubbling with an inert gas (argon or
nitrogen) for 15-20 minutes.
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» Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is
consumed, as monitored by TLC or LC-MS.

o Work-up and Purification: Cool the reaction to room temperature and dilute with water and an
organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous
layer with the same organic solvent. Combine the organic layers, wash with brine, dry over
anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude
product can be purified by flash column chromatography on silica gel to yield the desired
biaryl product.

Stability and Handling Considerations

Arylboronic acids can undergo protodeboronation (cleavage of the C-B bond) under certain
conditions, particularly with strongly acidic or basic media and elevated temperatures. The
presence of electron-withdrawing groups, such as the acetyl and fluoro substituents on 4-
acetyl-3-fluorophenylboronic acid, can increase the susceptibility to this decompaosition
pathway. Therefore, it is advisable to store the compound under anhydrous conditions at a low
temperature and to use it in reactions without unnecessary delay.

Applications in Drug Discovery and Materials
Science

While specific examples detailing the use of 4-acetyl-3-fluorophenylboronic acid in the
synthesis of named compounds were not identified in the searched literature, its structural
motifs are highly relevant to modern drug discovery. The acetylphenyl group is a common
feature in pharmacologically active molecules, and the incorporation of fluorine is a widely used
strategy to enhance drug-like properties.[3][14] This building block is therefore a valuable tool
for creating libraries of novel compounds for high-throughput screening and for the synthesis of
targeted drug candidates and functional organic materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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